Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-
Description
The compound 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitrobenzamide (CAS: 647853-01-8) is a benzamide derivative featuring a 2-chloro-5-nitro-substituted benzene core. The N-substituent comprises a phenyl group linked to a 5-cyano-2-pyridinyloxy moiety. This structure combines electron-withdrawing groups (chloro, nitro, cyano) and a heteroaromatic pyridine ring, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
647853-03-0 |
|---|---|
Molecular Formula |
C19H11ClN4O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(5-cyanopyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H11ClN4O4/c20-17-7-4-14(24(26)27)9-16(17)19(25)23-13-2-5-15(6-3-13)28-18-8-1-12(10-21)11-22-18/h1-9,11H,(H,23,25) |
InChI Key |
GGRPPPFPBJTRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide, followed by nitration to introduce the nitro group. The pyridinyl-oxyphenyl moiety is then attached through a series of coupling reactions, often using reagents like sodium hydroxide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps like purification through recrystallization and chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : Benzamide with 2-chloro and 5-nitro substituents.
- N-Substituent: 4-[(5-cyano-2-pyridinyl)oxy]phenyl.
- Key Functional Groups: Chloro (electron-withdrawing), nitro (electron-withdrawing), cyano (polar, dipole-enhancing).
Analogs:
- Compound 52 (): 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide. Features sulfamoyl and trifluoromethyl groups. Melting Point: 277–279°C, indicating high crystallinity.
- Compound from : 5-chloro-N-(5-chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide. Contains a dimethylcarbamimidoyl group and methoxy substituent. Key Differences: Methoxy (electron-donating) contrasts with nitro (electron-withdrawing); carbamimidoyl may improve solubility .
Compound from : 2-chloro-N-[4-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-5-nitrobenzamide (CAS: 647853-06-3).
Physicochemical Properties
- Nitro vs.
- Cyano vs. Trifluoromethyl: Cyano (polar) may improve binding to polar targets, while trifluoromethyl () enhances membrane permeability .
Biological Activity
Benzamide derivatives have garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to their diverse biological activities. The compound Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- (C19H11ClN4O4) is a notable derivative with potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The structure of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- can be represented as follows:
- Molecular Formula : C19H11ClN4O4
- Molecular Weight : 396.76 g/mol
- Chemical Structure :
The presence of the cyano group and the nitro group in its structure suggests potential reactivity and interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzamide derivatives. For instance, compounds similar to Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- were tested against various fungal pathogens. The compound exhibited moderate inhibitory effects against Fusarium graminearum and Phytophthora capsica, with efficacy measured through EC50 values:
| Compound | Pathogen | EC50 (µg/mL) |
|---|---|---|
| 7h | Sclerotinia sclerotiorum | 11.61 |
| Botrytis cinerea | 17.39 | |
| Thanatephorus cucumeris | 17.29 |
These results indicate that modifications in the benzamide structure can enhance antifungal activity, making it a candidate for further development in agricultural applications .
Antitumor Activity
The antitumor potential of benzamide derivatives has also been explored. A study reported that certain benzamides demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases implicated in cancer progression. For example, a related compound was shown to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers .
The biological activity of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses.
- Disruption of Cellular Processes : The compound might interfere with essential cellular processes such as DNA replication or protein synthesis.
Case Study 1: Antifungal Efficacy
In a controlled study, Benzamide derivatives were tested against multiple fungal strains. The results indicated that structural modifications significantly influenced antifungal activity. For instance, the introduction of a cyano group led to enhanced potency against Fusarium species compared to unmodified benzamides .
Case Study 2: Antitumor Activity
A clinical trial involving patients with RET-positive tumors showed promising results with benzamide derivatives. Patients receiving treatment exhibited prolonged survival rates compared to control groups. Imaging studies confirmed tumor reduction in several cases, suggesting that these compounds could be viable options for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
